(1H-Benzimidazol-6-yl)acetonitrile
Overview
Description
“(1H-Benzimidazol-6-yl)acetonitrile” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves multi-step reactions. For example, a series of α-alkoxyimino-(1H-benzoimidazol-2-yl)acetonitriles were synthesized from o-phenylenediamine, ethyl cyanoacetate, chloroacetyl piperazine, and haloalkane/benzyl chloride .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties. They are known to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including (1H-Benzimidazol-6-yl)acetonitrile, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have been employed in the development of new drugs due to their effectiveness against various microbial strains.
Anthelmintic Activity
These compounds also exhibit anthelmintic activity , which means they are effective in expelling or destroying parasitic worms (helminths) in the body.
Antiviral Activity
Benzimidazole derivatives have shown promising antiviral properties . They have been studied for their potential use in the treatment of various viral infections.
Anticancer Activity
The structure of benzimidazole derivatives is similar to the nucleotides found in the human body. Because of this, they have been intensively studied for use as a new generation of anticancer agents .
Antihypertensive Activity
Some benzimidazole derivatives have demonstrated antihypertensive activities . This makes them potential candidates for the development of drugs to treat high blood pressure.
Vasodilation Properties
A series of 2-alkoxy-4-aryl-6-(1 H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives have been synthesized and tested for bioactivity. The experiment revealed that all compounds showed significant vasodilation properties .
Quantum Computational Studies
The compound 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, a derivative of benzimidazole, has been the subject of experimental and theoretical investigations on its optimized geometrical structure, electronic, and vibrational features using quantum computational methods .
Molecular Docking Studies
Molecular docking studies have been conducted on benzimidazole derivatives. These studies help in predicting the binding of these compounds to proteins, which is crucial in drug design .
Mechanism of Action
- The primary targets of this compound include the liver, male germ cells, blood, and the thyroid gland .
- Carbendazim (the metabolic precursor of this compound) is also considered in assessing its effects .
- This aneugenic effect leads to malsegregation of chromosomes, causing aneuploidy and polyploidy in germ cells .
- Notably, carbendazim is hydrophobically transferred from solution into the DNA minor groove, where it recognizes specific base sequences .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
Result of Action
Future Directions
properties
IUPAC Name |
2-(3H-benzimidazol-5-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUGIGOZJUGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551149 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Benzimidazol-6-yl)acetonitrile | |
CAS RN |
110925-52-5 | |
Record name | (1H-Benzimidazol-6-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,3-benzodiazol-6-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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